molecular formula C6H15N<br>(C2H5)3N<br>C6H15N B128534 Triethylamine CAS No. 121-44-8

Triethylamine

Cat. No.: B128534
CAS No.: 121-44-8
M. Wt: 101.19 g/mol
InChI Key: ZMANZCXQSJIPKH-UHFFFAOYSA-N
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Description

Triethylamine is a chemical compound with the formula N(CH₂CH₃)₃. It is a colorless, volatile liquid with a strong fishy odor reminiscent of ammonia. This compound is widely used in organic synthesis as a base and is known for its high reactivity and versatility in various chemical reactions .

Mechanism of Action

Target of Action

Triethylamine (TEA) is a chemical compound that is commonly employed in organic synthesis, usually as a base For instance, it is used as a catalytic solvent in chemical syntheses .

Mode of Action

TEA is a tertiary amine, which means it can accept a hydrogen ion to form a conjugate acid . This property allows it to act as a base in various chemical reactions . As a base, it can accept a proton (H+) from a molecule, leading to the formation of its conjugate acid and the corresponding conjugate base of the molecule .

Biochemical Pathways

For instance, it is used in the production of quaternary ammonium compounds for textile auxiliaries and quaternary ammonium salts of dyes .

Pharmacokinetics

TEA is efficiently absorbed after both ingestion and inhalation, and it is rapidly excreted with a half-life of about 3 hours . An average of 24% of the TEA is biotransformed into this compound-N-oxide (TEAO), but there is a wide interindividual variation . Both TEA and TEAO are quantitatively eliminated in the urine .

Result of Action

The primary result of TEA’s action is its ability to act as a base in chemical reactions, accepting a proton and forming a conjugate acid . In the human body, due to its strong alkalinity, TEA has an irritative to caustic effect on the skin and mucous membranes . Chronic exposure to TEA vapor has been observed to cause reversible corneal edema .

Action Environment

The action of TEA can be influenced by various environmental factors. For instance, it reacts violently with oxidizing agents and can neutralize acids in exothermic reactions to form salts plus water . It is also worth noting that TEA is a volatile liquid with a strong fishy odor reminiscent of ammonia , and its properties can be affected by temperature and pressure .

Safety and Hazards

Triethylamine reacts violently with oxidizing agents. It reacts with Al and Zn. It neutralizes acids in exothermic reactions to form salts plus water . It is flammable and containers may explode when heated .

Future Directions

The global Triethylamine market size is anticipated to reach nearly 270 thousand tonnes by 2032. The Asia-Pacific region is poised to maintain its status as the foremost consumer of this compound in the foreseeable future, driven by robust industrial expansion and its pivotal role within the chemical manufacturing hub .

Biochemical Analysis

Biochemical Properties

Triethylamine plays a crucial role in biochemical reactions, primarily as a base and a catalyst. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, this compound is often used in the synthesis of peptides and proteins, where it acts as a base to neutralize acids formed during the coupling reactions. It also interacts with enzymes such as cytochrome P450, where it can act as an inhibitor or activator depending on the specific enzyme and reaction conditions . The nature of these interactions is typically through hydrogen bonding and ionic interactions, which can alter the enzyme’s conformation and activity.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of G-protein coupled receptors (GPCRs), leading to changes in intracellular signaling cascades . It can also affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism. Additionally, this compound has been reported to induce oxidative stress in cells, which can lead to cell damage and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes and proteins, causing conformational changes that affect their activity. For instance, it can inhibit the activity of cytochrome P450 enzymes by binding to the heme group, preventing substrate binding and catalysis . This compound can also activate certain enzymes by stabilizing their active conformations. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and air. This degradation can lead to the formation of byproducts that may have different biochemical properties and effects on cellular function. Long-term exposure to this compound in in vitro or in vivo studies has been shown to cause cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can act as a mild stimulant, enhancing certain biochemical and physiological processes. At high doses, it can be toxic and cause adverse effects such as liver and kidney damage, respiratory distress, and neurological symptoms . Threshold effects have been observed, where the compound exhibits different effects at different concentration ranges. For instance, low doses may enhance enzyme activity, while high doses may inhibit the same enzymes.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its own metabolism and its effects on other metabolic processes. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites that are excreted in the urine . This compound can also affect the metabolic flux of other compounds by modulating the activity of enzymes involved in their metabolism. For example, it can inhibit the metabolism of certain drugs, leading to increased drug levels and potential toxicity.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue . This compound can also interact with transporters and binding proteins, which facilitate its uptake and distribution within the body. Its localization and accumulation can affect its biochemical properties and cellular effects.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, this compound can accumulate in the mitochondria, where it can affect mitochondrial function and energy production. It can also interact with proteins in the endoplasmic reticulum, influencing protein folding and processing.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethylamine can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of acetonitrile or the alkylation of ammonia with ethanol. These methods are optimized for high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Acids: Used to form salts with this compound.

    Alkyl Halides and Dialkyl Sulfates: Used in alkylation reactions.

    Hydrogen Peroxide: Used for oxidation reactions.

Major Products:

    Salts: Formed from reactions with acids.

    Quaternary Ammonium Compounds: Result from alkylation reactions.

    This compound Oxide: Formed from oxidation reactions.

Properties

IUPAC Name

N,N-diethylethanamine
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InChI

InChI=1S/C6H15N/c1-4-7(5-2)6-3/h4-6H2,1-3H3
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InChI Key

ZMANZCXQSJIPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N, Array
Record name TRIETHYLAMINE
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Related CAS

10138-93-9 (unspecified phosphate), 1069-58-5 (maleate[1:1]), 2399-73-7 (sulfate[2:1]), 35365-94-7 (phosphate[1:1]), 5204-74-0 (acetate), 54272-29-6 (unspecified sulfate), 554-68-7 (hydrochloride), 636-70-4 (hydrobromide)
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DSSTOX Substance ID

DTXSID3024366
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Molecular Weight

101.19 g/mol
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Physical Description

Triethylamine appears as a clear colorless liquid with a strong ammonia to fish-like odor. Flash point 20 °F. Vapors irritate the eyes and mucous membranes. Less dense (6.1 lb / gal) than water. Vapors heavier than air. Produces toxic oxides of nitrogen when burned., Liquid, Colorless liquid with a strong, ammonia-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to yellowish liquid; Fishy aroma, Colorless liquid with a strong, ammonia-like odor.
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Record name Ethanamine, N,N-diethyl-
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Boiling Point

192.7 °F at 760 mmHg (NTP, 1992), 88.8 °C, 88.80 to 89.00 °C. @ 760.00 mm Hg, 89 °C, 193 °F
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Flash Point

20 °F (NTP, 1992), -7 °C, -15 °C (5 °F) - closed cup, 16 °F (-7 °F) (open cup), -17 °C c.c., 20 °F
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Solubility

Soluble (NTP, 1992), In water, 6.86X10+4 mg/L at 25 °C, Miscible with water below 18.7 °C, Soluble in ethanol, carbon tetrachloride, ethyl ether; very soluble in acetone, benzene, chloroform, Soluble in fixed oils, mineral oil, oleic and stearic acids and in hot carnauba and paraffin waxes., For more Solubility (Complete) data for TRIETHYLAMINE (6 total), please visit the HSDB record page., 68.6 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 17 (good), Soluble in water, Soluble (in ethanol), 2%
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Density

0.729 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7275 g/cu cm at 20 °C, Bulk density: 6.1 lb/gal, Saturated liquid density: 45.420 lb/cu ft; liquid heat capacity: 0.556 Btu/lb °F; saturated vapor pressure: 1.084 lb/sq in; saturated vapor density: 0.01930 lb/cu ft (all at 70 °F), Relative density (water = 1): 0.7, 0.724-0.730, 0.73
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Vapor Density

3.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.49 (Air = 1), Relative vapor density (air = 1): 3.5, 3.48
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Vapor Pressure

53.5 mmHg (NTP, 1992), 57.07 [mmHg], 57.07 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 7.2, 54 mmHg
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Impurities

ACS Standards: Ammonia: not more than 0.2% by wt of soln; formaldehyde: not more than 0.3% by wt of soln
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Color/Form

Colorless liquid

CAS No.

121-44-8
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Melting Point

-174.5 °F (NTP, 1992), -114.7 °C, -115 °C, -175 °F
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Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(Nc1cc(Oc2cc(F)c(NC(=O)C3(C(=O)OCc4ccccc4)CC3)cc2F)ccn1)N1CCC(O)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Name
CC(C)(C)c1ccc2c(c1)CCC2NC(=O)Nc1cccc2c1cnn2C(=O)OCP(=O)(O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triethylamine
Reactant of Route 2
Triethylamine
Reactant of Route 3
Triethylamine
Reactant of Route 4
Triethylamine
Reactant of Route 5
Reactant of Route 5
Triethylamine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Triethylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.